

Molecular weight of (R)-(+)-1-Phenylethyl isocyanate

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Compound of Interest

Compound Name: (R)-(+)-1-Phenylethyl isocyanate

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An In-Depth Technical Guide to (R)-(+)-1-Phenylethyl Isocyanate

Abstract

(R)-(+)-1-Phenylethyl isocyanate is a chiral derivatizing agent of significant utility in synthetic organic chemistry, particularly within the realms of pharmaceutical research and drug development. Its stereospecificity and the high reactivity of the isocyanate functional group make it an invaluable tool for the resolution of racemic mixtures and the determination of enantiomeric purity. This guide provides a comprehensive overview of **(R)-(+)-1-Phenylethyl isocyanate**, detailing its physicochemical properties, core applications in asymmetric synthesis, detailed experimental protocols for its use, and critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe application in the laboratory.

The Strategic Role of Chiral Isocyanates in Asymmetric Synthesis

Chirality is a fundamental principle in pharmacology, where the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. The synthesis and separation of single enantiomers are therefore critical pursuits in modern drug discovery. Isocyanates are a class of organic compounds containing the functional group $-N=C=O$. They are highly reactive electrophiles, readily forming stable covalent bonds with a wide range of

nucleophiles, including alcohols, amines, and thiols. This reactivity makes them versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1]

(R)-(+)-1-Phenylethyl isocyanate distinguishes itself as a premier chiral auxiliary. Its utility stems from its ability to convert a racemic mixture of chiral nucleophiles (like amines or alcohols) into a mixture of diastereomers. These resulting diastereomers (e.g., ureas or carbamates) possess distinct physical properties, such as different solubilities and chromatographic retention times, which allows for their separation by standard laboratory techniques like crystallization or chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the desired pure enantiomers of the original substrate.

Physicochemical Properties and Specifications

The efficacy and application of **(R)-(+)-1-Phenylethyl isocyanate** are dictated by its distinct chemical and physical properties. It is a colorless to pale yellow liquid that is highly sensitive to moisture.[2][3] Proper storage and handling are paramount to maintain its reactivity and purity.

Table 1: Key Physicochemical Data for **(R)-(+)-1-Phenylethyl Isocyanate**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO	[4][5][6]
Molecular Weight	147.17 g/mol	[4][5]
CAS Number	33375-06-3	[2][4][5]
Appearance	Clear colorless to pale yellow liquid	[3][7]
Density	1.045 g/mL at 20 °C	[2][3][8]
Boiling Point	55-56 °C at 2.5 mm Hg	[2][3][7]
Refractive Index (n _{20/D})	1.513	[2][3][8]
Optical Rotation ([α] _{20/D})	+10°, neat	[2][8]
Flash Point	65.6 °C (150 °F)	[2][7][8]
Solubility	Decomposes in water. Soluble in chloroform, ethyl acetate, methanol.	[2][6][7][9]
Key Synonyms	(R)-(+)-α-Methylbenzyl isocyanate, [(1R)-1-isocyanatoethyl]benzene	[4][5]

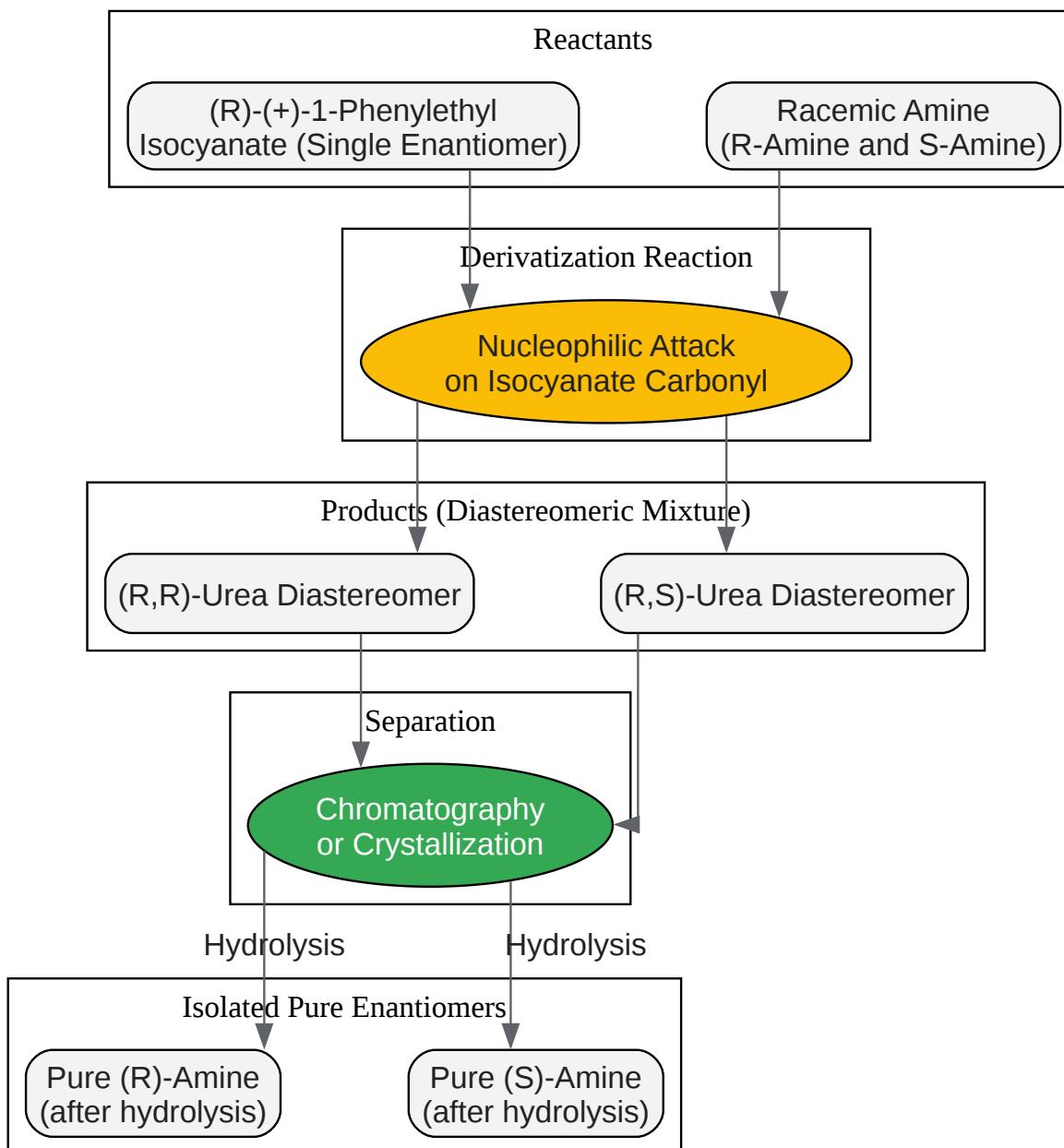
The molecule's structure, featuring a stereogenic center adjacent to the phenyl ring and the reactive isocyanate group, is the basis for its utility in chiral separations. The isocyanate group is an excellent electrophile, while the chiral center provides the basis for diastereomeric differentiation.

Core Application: Chiral Derivatization for Enantiomeric Resolution

The primary application of **(R)-(+)-1-Phenylethyl isocyanate** is as a chiral derivatizing agent. [2][3][10] The fundamental principle involves reacting the single-enantiomer isocyanate with a racemic mixture of a chiral substrate, such as a primary or secondary amine. This reaction produces a mixture of two diastereomeric ureas, which can then be separated.

- Reaction: (R)-Isocyanate + (R/S)-Amine \rightarrow (R,R)-Urea + (R,S)-Urea
- Causality: The resulting (R,R) and (R,S) ureas are diastereomers. Unlike the original enantiomers, diastereomers have different physical and chemical properties. This difference is exploited for separation via techniques like fractional crystallization or, more commonly, column chromatography (e.g., HPLC).

The workflow for this process is a cornerstone of asymmetric synthesis and analysis, enabling both the preparative separation of enantiomers and the analytical determination of enantiomeric excess (e.e.).

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Caption: Workflow for chiral resolution using **(R)-(+)-1-Phenylethyl isocyanate**.

Experimental Protocol: Derivatization of a Racemic Primary Amine

This protocol provides a representative methodology for the derivatization of a generic racemic primary amine.

Trustworthiness: This protocol incorporates self-validating steps. The reaction is monitored by TLC to ensure completion, preventing incomplete conversion that would complicate separation. The use of an inert atmosphere is a critical control to protect the moisture-sensitive reagent.

Methodology:

- Preparation and Setup:
 - Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
 - To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the racemic amine (1.0 eq).
 - Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane or THF, 20 mL). The choice of solvent is critical; it must be inert to the isocyanate and capable of dissolving the reactants.
- Reaction:
 - Cool the solution to 0 °C in an ice bath. This is done to control the exothermicity of the reaction and minimize potential side reactions.
 - Slowly add **(R)-(+)-1-Phenylethyl isocyanate** (1.05 eq) to the stirred solution via syringe. A slight excess of the isocyanate ensures full conversion of the valuable racemic amine.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitoring:

- Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting amine. The disappearance of the starting amine spot and the appearance of new, higher-R_f product spots (the two diastereomers may or may not be resolved on TLC) indicate completion.
- Workup:
 - Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol (1 mL) and stirring for 15 minutes.
 - Remove the solvent under reduced pressure using a rotary evaporator.
- Purification and Separation:
 - The crude residue contains the mixture of diastereomeric ureas. This mixture can now be separated.
 - Column Chromatography: Load the crude material onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The two diastereomers should elute at different rates, allowing for their collection as separate fractions.
 - Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.
- Analysis and Cleavage:
 - The purity of the separated diastereomers can be confirmed by HPLC and/or NMR spectroscopy.
 - The individual enantiomers of the amine can be recovered by hydrolyzing the separated urea diastereomers, typically under acidic or basic conditions, although this step can sometimes be challenging.

Safety, Handling, and Storage

(R)-(+)-1-Phenylethyl isocyanate is a hazardous substance and must be handled with extreme care by trained personnel.[\[4\]](#)

Hazards:

- Acute Toxicity: Fatal if inhaled.[4][5][9] Harmful if swallowed.[4][9]
- Corrosion/Irritation: Causes skin irritation and serious eye irritation.[4][5][9]
- Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5]
May cause an allergic skin reaction.
- Reactivity: Reacts with water, alcohols, and amines. It is moisture-sensitive.[2][8][9]

Handling Precautions:

- Always work in a well-ventilated chemical fume hood.[4][11]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12]
- In case of inadequate ventilation, wear respiratory protection.[4][7]
- Avoid contact with skin, eyes, and clothing.[11][12]
- Wash hands thoroughly after handling.[2][7][11]
- Keep away from heat, open flames, and sources of ignition.[4]

Storage Requirements:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9]
- The recommended storage temperature is 2-8 °C.[2][7][8]
- Due to its moisture sensitivity, it is often stored under an inert atmosphere (e.g., nitrogen or argon).[9]

Conclusion

(R)-(+)-1-Phenylethyl isocyanate is a powerful and highly effective chiral derivatizing agent. Its well-defined physicochemical properties and predictable reactivity make it an indispensable

tool for the separation of enantiomers and the analysis of chiral compounds in pharmaceutical and chemical research. While its utility is significant, the hazardous nature of the compound demands strict adherence to safety and handling protocols. By leveraging the principles and methodologies outlined in this guide, researchers can confidently and safely integrate this reagent into their workflows to advance the field of asymmetric synthesis.

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